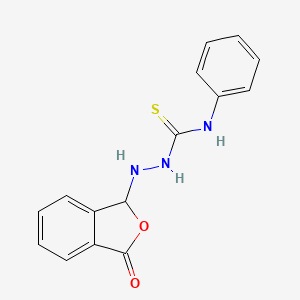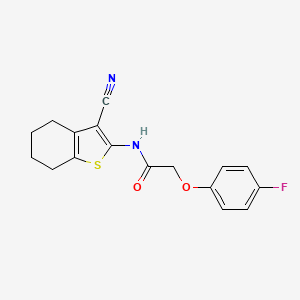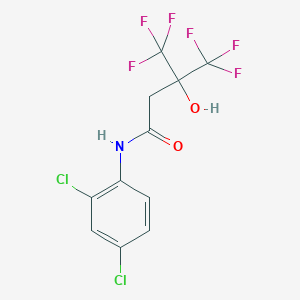![molecular formula C18H13ClF2N2OS B10944438 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea](/img/structure/B10944438.png)
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group attached to a naphthalene ring and a phenyl ring substituted with chloro and difluoromethoxy groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-(difluoromethoxy)aniline: This intermediate is synthesized by reacting 3-chloro-4-nitroaniline with difluoromethoxy reagents under specific conditions.
Formation of 3-Chloro-4-(difluoromethoxy)phenyl isothiocyanate: The aniline derivative is then treated with thiophosgene to form the corresponding isothiocyanate.
Coupling with Naphthalen-1-amine: The final step involves the reaction of the isothiocyanate with naphthalen-1-amine to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the chloro or nitro groups, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The chloro and difluoromethoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea can be compared with similar compounds, such as:
3-Chloro-4-(difluoromethoxy)phenyl isothiocyanate: Shares a similar structure but lacks the naphthalene ring.
N-[3-Chloro-4-(difluoromethoxy)phenyl]-N’-(2,5-dimethoxyphenyl)thiourea: Contains additional methoxy groups on the phenyl ring.
1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine: Features a methyl group instead of the thiourea group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13ClF2N2OS |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H13ClF2N2OS/c19-14-10-12(8-9-16(14)24-17(20)21)22-18(25)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,17H,(H2,22,23,25) |
InChI Key |
YICUCJNFPDPBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC(=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-7-(difluoromethyl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944357.png)
![methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10944363.png)
![2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10944368.png)
![(5Z)-3-(3-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944369.png)



![1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10944393.png)
![N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10944400.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B10944401.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10944406.png)
![{5-[(2-methylphenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10944413.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10944415.png)
![2-[2-(4-Chlorophenyl)cyclopropyl]-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10944431.png)
